![molecular formula C52H72I2N14O12S2 B10853888 Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2](/img/structure/B10853888.png)

Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

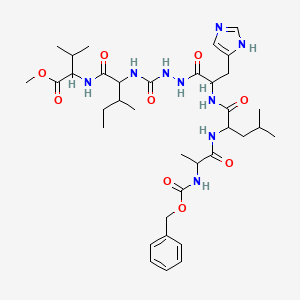

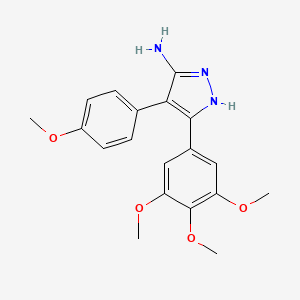

Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2 est un composé peptidique synthétique connu pour ses applications potentielles en recherche biochimique et pharmacologique. Ce composé est caractérisé par sa structure cyclique unique et la présence de résidus de tyrosine iodés, qui contribuent à ses propriétés distinctives.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2 implique une série de réactions de couplage peptidique. Le processus commence généralement par la synthèse en phase solide de la séquence peptidique linéaire, suivie d'une cyclisation pour former la structure cyclique. L'iodation des résidus de tyrosine est réalisée par des réactions de substitution électrophile utilisant de l'iode ou des agents iodants dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle de ce composé impliquerait une mise à l'échelle du processus de synthèse peptidique en phase solide, en garantissant une pureté et un rendement élevés. Des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour isoler le produit souhaité des impuretés.

Analyse Des Réactions Chimiques

Types de réactions

Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé au niveau des atomes de soufre dans les résidus de pénicillamine.

Réduction : Les réactions de réduction peuvent cibler les liaisons disulfure dans la structure cyclique.

Substitution : Des réactions de substitution électrophile peuvent se produire au niveau des résidus de tyrosine iodés.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Iode ou agents iodants pour la substitution électrophile.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des formes oxydées ou réduites du peptide, ainsi que des dérivés substitués avec des résidus de tyrosine iodés modifiés .

Applications De Recherche Scientifique

Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2 a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Étudié pour ses interactions avec des cibles biologiques, telles que les enzymes et les récepteurs.

Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier pour cibler des protéines spécifiques impliquées dans les voies pathologiques.

Industrie : Utilisé dans le développement d'outils de diagnostic et d'essais pour la recherche biochimique.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les protéines kinases. Le composé peut inhiber l'activité de ces enzymes en se liant à leurs sites actifs, modulant ainsi les voies de signalisation impliquées dans la croissance cellulaire, la différenciation et l'apoptose . Les résidus de tyrosine iodés jouent un rôle crucial dans l'amélioration de l'affinité de liaison et de la spécificité du composé.

Mécanisme D'action

The mechanism of action of Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2 involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby modulating signaling pathways involved in cell growth, differentiation, and apoptosis . The iodinated tyrosine residues play a crucial role in enhancing the binding affinity and specificity of the compound.

Comparaison Avec Des Composés Similaires

Composés similaires

- Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2

- Y-c[D-Pen-(3,5-diBr)Tyr-GSFC]KR-NH2

- Y-c[D-Pen-(3,5-diCl)Tyr-GSFC]KR-NH2

Unicité

Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2 est unique en raison de la présence de deux résidus de tyrosine iodés, ce qui améliore considérablement ses propriétés de liaison et son activité biologique par rapport à ses analogues bromés ou chlorés .

Propriétés

Formule moléculaire |

C52H72I2N14O12S2 |

|---|---|

Poids moléculaire |

1403.2 g/mol |

Nom IUPAC |

(4S,7R,10S,16S,19S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-19-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-16-[(4-hydroxy-3,5-diiodophenyl)methyl]-10-(hydroxymethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C52H72I2N14O12S2/c1-52(2)42(68-44(74)33(56)21-28-13-15-30(70)16-14-28)50(80)66-36(23-29-19-31(53)41(72)32(54)20-29)45(75)61-24-40(71)62-38(25-69)48(78)65-37(22-27-9-4-3-5-10-27)47(77)67-39(26-81-82-52)49(79)64-35(11-6-7-17-55)46(76)63-34(43(57)73)12-8-18-60-51(58)59/h3-5,9-10,13-16,19-20,33-39,42,69-70,72H,6-8,11-12,17-18,21-26,55-56H2,1-2H3,(H2,57,73)(H,61,75)(H,62,71)(H,63,76)(H,64,79)(H,65,78)(H,66,80)(H,67,77)(H,68,74)(H4,58,59,60)/t33-,34-,35-,36-,37+,38-,39+,42-/m0/s1 |

Clé InChI |

ZHARLIJAVUCVJG-YLYTWGDESA-N |

SMILES isomérique |

CC1([C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](CSS1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC(=C(C(=C3)I)O)I)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)C |

SMILES canonique |

CC1(C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC(=C(C(=C3)I)O)I)NC(=O)C(CC4=CC=C(C=C4)O)N)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1S)-2-(4-methylpiperazin-1-yl)-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride](/img/structure/B10853808.png)

![3-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]-7-(trifluoromethyl)-2H-indazole](/img/structure/B10853835.png)

![7-[4-[3-(3H-inden-1-yl)propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B10853858.png)

![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B10853861.png)

![2-benzamido-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B10853866.png)

![2-iodo-N-[3-(pyrrolidin-2-ylmethyl)-1H-indol-5-yl]benzenesulfonamide](/img/structure/B10853869.png)

![Y-c[D-Pen-(2')Nal-GSFC]KR-NH2](/img/structure/B10853870.png)

![Y-c[D-Pen-D-(2')Nal-GSFC]KR-NH2](/img/structure/B10853885.png)